Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate
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Overview
Description
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features a nitrogen atom within its ring system, making it a valuable building block in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diketone and amine precursors. The reaction typically involves a cyclization step to form the spirocyclic structure, followed by esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and green chemistry principles are often applied to enhance sustainability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidized derivatives
Reduced derivatives
Substituted derivatives with different functional groups
Scientific Research Applications
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate
Tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate
Tert-butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness: Tert-butyl 2-azaspiro[4
This compound's unique structure and versatile reactivity make it a valuable tool in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Properties
IUPAC Name |
tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-8-13(9-14-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATYYCJBRJULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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